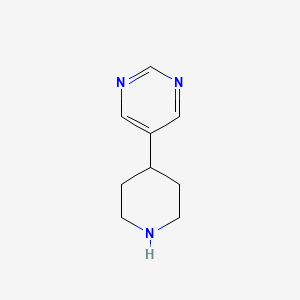

5-(Piperidin-4-yl)pyrimidine

Description

Properties

IUPAC Name |

5-piperidin-4-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-3-10-4-2-8(1)9-5-11-7-12-6-9/h5-8,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFIXRJIGYQCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733738-49-3 | |

| Record name | 5-(piperidin-4-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural and Conformational Analysis of 5 Piperidin 4 Yl Pyrimidine

High-Resolution Spectroscopic Elucidation for Stereochemical and Conformational Insights

High-resolution spectroscopic methods are essential for determining the three-dimensional structure and dynamic behavior of molecules like 5-(Piperidin-4-yl)pyrimidine in solution.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and conformation in solution. For this compound, a combination of 1D and 2D NMR experiments would be required for a complete assignment.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. ias.ac.in In this compound, this would result in two distinct chair conformers where the pyrimidine (B1678525) group is either in an axial or an equatorial position. The conformational free energies of substituted piperidines are influenced by the nature of the substituent. nih.gov The equilibrium between these two conformers is a key aspect of the molecule's structure.

¹H NMR: The proton spectrum would show characteristic signals for both the pyrimidine and piperidine rings. The pyrimidine protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), while the piperidine protons would be in the aliphatic region (typically δ 1.5-3.5 ppm). The coupling constants (³J values) between adjacent protons on the piperidine ring can be used to determine their dihedral angles and thus infer the ring's conformation.

¹³C NMR: The carbon spectrum would provide information on the number of unique carbon environments. The chemical shifts of the piperidine carbons would be sensitive to the conformation.

2D NMR (COSY, HSQC, HMBC, NOESY): Correlation spectroscopy (COSY) would establish proton-proton connectivities within each ring. Heteronuclear Single Quantum Coherence (HSQC) would link protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) carbon-proton correlations, confirming the connection between the C4 of the piperidine and C5 of the pyrimidine. Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for conformational analysis, as it detects through-space interactions between protons. For instance, NOE signals between the pyrimidine protons and specific piperidine protons would help determine the preferred orientation (axial vs. equatorial) of the pyrimidine substituent.

Interactive Table: Expected ¹H NMR Chemical Shift Regions for this compound

| Protons | Ring System | Expected Chemical Shift (δ, ppm) | Multiplicity (Expected) |

|---|---|---|---|

| H2, H4, H6 | Pyrimidine | ~8.5 - 9.2 | Singlets / Doublets |

| H-4 (methine) | Piperidine | ~2.5 - 3.5 | Multiplet |

| H-2, H-6 (axial/equatorial) | Piperidine | ~2.8 - 3.2 (eq), ~2.4 - 2.8 (ax) | Multiplets |

| H-3, H-5 (axial/equatorial) | Piperidine | ~1.8 - 2.2 (eq), ~1.4 - 1.8 (ax) | Multiplets |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the 3300-3500 cm⁻¹ region would correspond to the N-H stretching of the secondary amine in the piperidine ring. C-H stretching vibrations from both the aromatic pyrimidine and aliphatic piperidine rings would appear around 2850-3100 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) would contain complex bands corresponding to C=N and C=C stretching of the pyrimidine ring, as well as C-N stretching and various bending modes (CH₂, N-H) of the piperidine ring. researchgate.netvandanapublications.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, which involve changes in polarizability, often give strong Raman signals. researchgate.net The symmetric breathing modes of the pyrimidine ring would be particularly prominent.

Interactive Table: Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| N-H Stretch | Secondary Amine (Piperidine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | Pyrimidine | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | Piperidine | 2850 - 3000 | IR, Raman |

| C=N, C=C Stretch | Pyrimidine Ring | 1400 - 1600 | IR, Raman |

| CH₂ Bend (Scissoring) | Piperidine | 1440 - 1480 | IR |

| N-H Bend | Secondary Amine (Piperidine) | 1500 - 1650 | IR |

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Advanced mass spectrometry (MS), particularly tandem MS (MS/MS), is used to determine the molecular weight and elucidate the structure by analyzing fragmentation patterns.

For this compound (Molecular Weight: 163.22 g/mol ), the electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 163 or 164, respectively. uni.lu

The fragmentation would likely proceed through several pathways:

Cleavage of the Piperidine Ring: A common fragmentation pathway for piperidine derivatives involves alpha-cleavage adjacent to the nitrogen atom, leading to the loss of alkyl radicals and the formation of a stable iminium ion.

Cleavage at the C-C bond: The bond connecting the two rings could cleave, leading to fragment ions corresponding to the piperidinyl cation or the pyrimidine radical/cation.

Fragmentation of the Pyrimidine Ring: Pyrimidine rings can undergo retro-Diels-Alder reactions or successive losses of small neutral molecules like HCN. iosrjournals.orgsapub.org

High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the molecular ion and its fragments, confirming the proposed fragmentation pathways.

Solid-State Structural Investigations via X-ray Crystallography

X-ray crystallography provides precise information on the arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. No published crystal structure for this compound could be located.

Determination of Crystal Packing and Intermolecular Interactions

If a crystal structure were obtained, analysis would focus on how the molecules pack in the unit cell. Key intermolecular interactions would likely include:

Hydrogen Bonding: The secondary amine of the piperidine ring (N-H group) is a hydrogen bond donor. The nitrogen atoms of the pyrimidine ring are hydrogen bond acceptors. Therefore, strong N-H···N hydrogen bonds are expected to be a dominant feature, likely linking molecules into chains or sheets. mdpi.comresearchgate.net

π-π Stacking: The aromatic pyrimidine rings could stack on top of each other, contributing to the stability of the crystal lattice. researchgate.net

C-H···π Interactions: Weaker interactions between C-H bonds of the piperidine ring and the π-system of the pyrimidine ring may also be present.

Analysis of Conformational Preferences in the Crystalline State

The crystal structure would reveal the molecule's conformation in the solid state.

Piperidine Ring Conformation: It would be expected to adopt a chair conformation. The analysis would determine whether the pyrimidine substituent occupies an axial or equatorial position, which can be influenced by the crystal packing forces. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrimidine |

Computational and Theoretical Investigations of 5 Piperidin 4 Yl Pyrimidine

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

There is no specific data in the public domain detailing the use of Density Functional Theory to investigate the electronic structure and reactivity of 5-(Piperidin-4-yl)pyrimidine. Such a study would typically involve calculations of molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and reactivity descriptors like Fukui functions to predict sites susceptible to electrophilic and nucleophilic attack.

Ab Initio Methods for Energetic Landscape Profiling

Similarly, there are no available studies that have employed ab initio methods, such as Hartree-Fock or Møller-Plesset perturbation theory, to profile the energetic landscape of this compound. This type of investigation would be crucial for identifying stable conformers and transition states, providing insight into the molecule's potential reaction pathways and conformational preferences.

Theoretical Prediction of Spectroscopic Parameters

Theoretical predictions of spectroscopic parameters (such as 1H and 13C NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra) for this compound have not been reported in the scientific literature. These calculations, often performed alongside experimental work, are instrumental in the structural elucidation and characterization of novel compounds.

Molecular Dynamics Simulations

In-depth molecular dynamics (MD) simulation studies specifically targeting this compound are not found in the current body of scientific literature. MD simulations are a powerful tool for understanding the dynamic behavior of molecules in various environments.

Solvent Effects on Molecular Conformation and Interaction

Specific studies on the effects of different solvents on the molecular conformation and intermolecular interactions of this compound are not available. Investigating solvent effects through molecular dynamics would elucidate how the polarity and hydrogen bonding capacity of the solvent influence the conformational equilibrium and the potential for solute-solvent and solute-solute interactions.

Molecular Docking and Ligand-Macromolecule Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how ligands like this compound derivatives interact with the active sites of their biological targets.

Molecular docking simulations have been instrumental in predicting the binding modes of piperidinylpyrimidine derivatives with various biological targets, providing a molecular basis for their observed inhibitory activities.

Oxidosqualene Cyclase (OSC): Computational studies on 4-piperidinopyrimidine as a potential inhibitor of Oxidosqualene Cyclase (OSC), a key enzyme in cholesterol biosynthesis, have revealed specific binding interactions within the enzyme's active site. researchgate.netresearchgate.net Docking analyses suggest that these compounds can act as potent inhibitors of OSC. researchgate.netresearchgate.net The simulations show that both 4-piperidinopyridine and 4-piperidinopyrimidine exhibit strong binding affinities towards OSC. researchgate.net

HIV-1 Reverse Transcriptase (RT): For derivatives such as piperidin-4-yl-aminopyrimidines, analysis of binding motifs with HIV-1 non-nucleoside reverse transcriptase inhibitors has been a key strategy. nih.govresearchgate.net These studies, supported by crystal structures, help in understanding how these molecules fit into the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme, leading to the design of derivatives with broad activity against wild-type and drug-resistant mutant viruses. nih.govresearchgate.net

Other Kinases and Receptors: The versatility of the piperidinylpyrimidine scaffold has been explored against other targets as well. For instance, (Piperidin-4-yl)pyrido[3,2-d]pyrimidine based compounds have been optimized using structure-based design as highly potent and selective inhibitors of the kinase ERK5. nih.gov Similarly, molecular docking has been used to investigate piperidin-4-amine linked pyrimidine (B1678525) derivatives as potential anticancer agents by predicting their binding at the active sites of both the colchicine (B1669291) binding site on tubulin and the human estrogen receptor. researchgate.net

| Compound Class | Biological Target | Predicted Key Interactions | Reference |

|---|---|---|---|

| 4-Piperidinopyrimidine | Oxidosqualene Cyclase (OSC) | Strong binding affinity within the active site, involving hydrogen bonding and hydrophobic interactions. | researchgate.netresearchgate.net |

| Piperidin-4-yl-aminopyrimidines | HIV-1 Reverse Transcriptase (RT) | Interaction with the non-nucleoside inhibitor binding pocket (NNIBP). | nih.govresearchgate.net |

| (Piperidin-4-yl)pyrido[3,2-d]pyrimidine | ERK5 Kinase | Structure-based optimization led to potent and selective inhibition. | nih.gov |

| Piperidin-4-amine linked pyrimidines | Tubulin (Colchicine site) & Human Estrogen Receptor | Docking at the active sites of both targets. | researchgate.net |

Beyond predicting the binding pose, computational methods can also quantify the energetic favorability of these interactions. Binding free energy calculations provide a more quantitative assessment of the ligand's affinity for its target.

For the inhibition of Oxidosqualene Cyclase (OSC) by 4-piperidinopyrimidine, computational studies have employed binding free energy calculations to complement molecular docking. researchgate.net These analyses reveal that 4-piperidinopyrimidine exhibits strong binding affinities, with its stability enhanced by additional hydrogen bonding and hydrophobic interactions within the active site. researchgate.net The presence of an extra nitrogen atom in the pyrimidine ring, compared to a pyridine (B92270) analog, is suggested to enhance ligand-enzyme interactions and binding stability. researchgate.net Molecular dynamics simulations further support these findings, showing that 4-piperidinopyrimidine can form a more stable binding conformation with lower fluctuations over time. researchgate.net Such energetic analyses are crucial for the rational design of more potent OSC inhibitors. researchgate.net

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Applications

Cheminformatics and QSAR are computational disciplines that focus on the relationship between a compound's chemical structure and its biological activity. These methods are vital for predicting the activity of new compounds and for exploring vast chemical libraries.

QSAR modeling is a powerful technique used to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities.

A key application of this approach has been in studying piperidinopyrimidine analogs as inhibitors of Oxidosqualene Cyclase (OSC). researchgate.net In these studies, a dataset of structurally diverse analogs is compiled, and various molecular descriptors that capture electronic, steric, and hydrophobic properties are calculated for each compound. researchgate.net Statistical techniques such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Partial Least Squares (PLS) are then used to build predictive models. researchgate.net

These models are rigorously validated using statistical metrics like R², Q², and Root Mean Square Error (RMSE), as well as by their performance on an external test set of compounds. researchgate.net A successful QSAR model not only demonstrates high predictive accuracy but also provides valuable insights into the key structural features that influence the inhibitory activity. researchgate.net This information is critical for the rational design of novel and more effective cholesterol-lowering agents based on the piperidine (B6355638) scaffold. researchgate.net

| Modeling Technique | Descriptors Used | Validation Methods | Key Outcome | Reference |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | Electronic, Steric, Hydrophobic | R², Q², RMSE, External Test Set | Predictive models for OSC inhibition | researchgate.net |

| Support Vector Machines (SVM) | Electronic, Steric, Hydrophobic | R², Q², RMSE, External Test Set | Identification of key structural features | researchgate.net |

| Partial Least Squares (PLS) | Electronic, Steric, Hydrophobic | R², Q², RMSE, External Test Set | Rational design of new inhibitors | researchgate.net |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is significantly faster and more cost-effective than experimental high-throughput screening (HTS).

In the context of this compound, virtual screening can be employed to explore vast chemical databases for analogues with potentially improved biological activity or better pharmacokinetic properties. The process typically involves:

Library Preparation: Large compound libraries, which can contain millions of molecules, are prepared for screening. This involves generating 3D conformations and assigning appropriate chemical properties.

Docking-Based Screening: The prepared library is then docked into the active site of a specific biological target. The compounds are ranked based on their predicted binding affinity or docking score.

Pharmacophore-Based Screening: Alternatively, a pharmacophore model can be built based on the known active ligands. This model, which defines the essential 3D arrangement of functional groups required for activity, is then used to search libraries for molecules that match these criteria.

Hit Selection and Refinement: The top-scoring compounds, or "hits," from the virtual screen are then selected for further computational analysis, such as more rigorous binding free energy calculations or molecular dynamics simulations, before being prioritized for experimental testing.

This approach allows for the rapid identification of novel scaffolds and the exploration of the chemical space around the core this compound structure, accelerating the discovery of new lead compounds.

Mechanistic Investigations of Interactions with Biological Systems in Vitro and Theoretical

Ligand-Target Binding and Enzyme Kinetics Studies

Research into derivatives of 5-(piperidin-4-yl)pyrimidine has demonstrated their ability to bind to specific receptors and enzymes, often with high affinity and selectivity. These studies are crucial for understanding the structure-activity relationships and for the development of targeted therapeutics.

Derivatives of this compound have been identified as potent ligands for various receptors. For instance, a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives incorporating a piperidine (B6355638) moiety have been shown to be potent and selective inverse agonists of the adenosine (B11128) A2A receptor. One of the standout compounds from this series, 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, exhibited a high binding affinity for the A2A receptor with a Ki value of 8.62 nM nih.govnih.govmdpi.com.

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine | Adenosine A2A Receptor | 8.62 nM |

The this compound core is a feature of several potent enzyme inhibitors. A notable example is a derivative identified as an inhibitor of Vascular Adhesion Protein-1 (VAP-1), an enzyme implicated in inflammation. The compound, 5-chloro-N-({1-[5-(piperidin-4-yl)pyrimidin-2-yl]piperidin-4-yl}methyl)pyridin-2-amine, demonstrated an IC50 value of 8.6 nM against human VAP-1.

Furthermore, derivatives of piperidin-4-yl-aminopyrimidine have been developed as inhibitors of HIV-1 reverse transcriptase. These compounds have shown potent activity, with some exhibiting IC50 values in the low nanomolar range against the wild-type enzyme nih.gov. Another class of compounds, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have been identified as ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell signaling pathways that promote cell proliferation and survival nih.gov.

| Compound Class | Target Enzyme | Inhibition Profile | IC50 Value |

|---|---|---|---|

| 5-chloro-N-({1-[5-(piperidin-4-yl)pyrimidin-2-yl]piperidin-4-yl}methyl)pyridin-2-amine | Vascular Adhesion Protein-1 (VAP-1) | Inhibitor | 8.6 nM |

| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 Reverse Transcriptase | Allosteric Inhibitors | Low nanomolar range |

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | ATP-competitive Inhibitors | Not specified |

Certain derivatives of this compound have been shown to act as allosteric modulators of enzymes. A study on piperidin-4-yl-aminopyrimidine derivatives as inhibitors of HIV-1 reverse transcriptase revealed that they function as allosteric inhibitors nih.gov. This mechanism of action, where the inhibitor binds to a site other than the enzyme's active site, can offer advantages in terms of selectivity and reduced potential for resistance.

Cellular Pathway Modulation Studies in In Vitro Models

The biological effects of this compound derivatives at the cellular level have been investigated in various in vitro models. These studies provide insights into how these compounds perturb signal transduction pathways and influence cellular processes like cell cycle progression and apoptosis.

Derivatives of this compound have been shown to modulate key cellular signaling pathways. For example, a 2,4-diaminopyrimidine (B92962) derivative containing a piperidine moiety was found to induce G2/M cell-cycle arrest in a dose-dependent manner in MDA-MB-231 human breast cancer cells.

In another study, 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives, which are potent Mnk2 inhibitors, were found to reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in MV4-11 acute myeloid leukaemia cells nih.gov. Furthermore, the previously mentioned inhibitors of PKB/Akt have been shown to modulate biomarkers of signaling through the PKB pathway in vivo, indicating their potential to interfere with cancer cell growth and survival pathways nih.gov.

Currently, there is a lack of publicly available research specifically detailing the gene expression and proteomic profiling of cells treated with this compound or its direct derivatives. While studies on related compounds have demonstrated effects on protein expression, such as the downregulation of Mcl-1 by Mnk2 inhibitors, comprehensive genomic and proteomic analyses are yet to be reported for this specific chemical entity.

Mechanistic Elucidation of Observed Biological Effects

Understanding the precise molecular mechanisms behind the observed cellular effects is paramount for the development of selective and effective therapeutics. This involves identifying the direct biological targets and mapping the downstream signaling consequences of their modulation.

The this compound scaffold and its bioisosteres have been successfully employed to target a diverse range of proteins, primarily within the kinase family. The pyrimidine (B1678525) core often serves as a hinge-binding motif, a feature common to many kinase inhibitors nih.gov.

Key biological targets identified for these scaffolds include:

AKT (Protein Kinase B): Several research programs have developed potent inhibitors of AKT, a critical node in cell survival pathways. Compounds such as AZD5363 and the series leading to 10h are based on a (pyrrolo[2,3-d]pyrimidin-4-yl)piperidine or similar core and have demonstrated high-affinity, ATP-competitive inhibition of AKT. nih.govacs.orgacs.orgresearchgate.net

PIM-1 Kinase: This serine/threonine kinase, implicated in cancer, is the target of certain cytotoxic pyrido[2,3-d]pyrimidine (B1209978) derivatives. rsc.orgrsc.org

MAP4K4: Using a fragment-based approach, researchers identified a pyridopyrimidine series as potent and selective inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4. nih.govebi.ac.uk

Janus Kinase 3 (JAK3): Pyrimidine-4,6-diamine derivatives have been designed as selective JAK3 inhibitors, targeting a unique cysteine residue (Cys909) within the kinase. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF-1R): Pyrazolopyrimidine derivatives bearing a piperidinyl moiety were identified as potent inhibitors of this receptor tyrosine kinase, a key target in glioblastoma. rsc.org

Tubulin: A series of pyrimidinyl dihydroquinoxalinones demonstrated potent anticancer activity by binding to the colchicine (B1669291) site of tubulin, thereby disrupting microtubule dynamics. nih.gov

Renin: In a notable departure from kinase targets, a structure-based design effort led to N-(piperidin-3-yl)pyrimidine-5-carboxamides as highly potent inhibitors of the aspartyl protease renin. researchgate.net

Table 2: Identified Biological Targets for Piperidinyl-Pyrimidine Scaffolds

| Scaffold Class | Biological Target | Therapeutic Area |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidine-piperidines | AKT (Protein Kinase B) | Oncology acs.orgacs.orgresearchgate.net |

| Pyrazolopyrimidine-piperidines | AKT (Protein Kinase B) | Oncology nih.gov |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Oncology rsc.orgrsc.org |

| Pyrido[3,2-d]pyrimidines | MAP4K4 | Oncology nih.govebi.ac.uk |

| Pyrimidine-4,6-diamines | JAK3 | Inflammation/Autoimmune nih.gov |

| Pyrazolo[3,4-d]pyrimidines | CSF-1R | Oncology rsc.org |

| Pyrimidinyl dihydroquinoxalinones | Tubulin | Oncology nih.gov |

| Pyrimidine-5-carboxamides | Renin | Cardiovascular researchgate.net |

Inhibition of the primary target by a this compound derivative initiates a cascade of downstream signaling events. For kinase inhibitors, this typically involves measuring the phosphorylation status of known substrates.

The downstream effects of AKT inhibition are particularly well-characterized. Activated AKT signals through numerous substrates, including GSK3β, the FOXO family of transcription factors, and components of the mTOR pathway like S6 ribosomal protein and 4E-BP1. acs.org The clinical candidate AZD5363 , a potent AKT inhibitor, effectively inhibited the phosphorylation of S6 and 4E-BP1 in cellular assays. aacrjournals.org It also induced the nuclear translocation of FOXO3a, a direct consequence of preventing its inhibitory phosphorylation by AKT. aacrjournals.org Similarly, pyrimidine-5-carbonitrile based compounds were shown to induce apoptosis through the inhibition of the PI3K/AKT axis, affecting downstream proteins such as Cyclin D1 and NFΚβ. tandfonline.com

For compounds that induce cell cycle arrest, downstream markers include key cell cycle regulatory proteins. N-(piperidine-4-yl)benzamide derivatives were found to inhibit the phosphorylation of the retinoblastoma protein (p-Rb) and downregulate cyclin B1, consistent with their ability to arrest the cell cycle. researchgate.net This was accompanied by an upregulation of the tumor suppressor proteins p53 and p21, indicating activation of a critical cell cycle checkpoint. researchgate.net

Structure-Based Ligand Design Principles Applied to this compound Scaffolds

The development of potent and selective inhibitors based on this scaffold has been greatly accelerated by the application of structure-based design principles, including both protein crystallography and computational modeling.

High-resolution X-ray crystal structures of ligands bound to their target proteins provide invaluable atomic-level detail, enabling the rational design of improved analogues. For example, the crystal structure of an early N-(piperidin-3-yl)pyrimidine-5-carboxamide bound to renin confirmed that the piperidine nitrogen could interact with the catalytic aspartic acids, guiding the optimization of S1/S3 binding elements that led to a 65,000-fold increase in potency. researchgate.net In another case, X-ray structures revealed that the pyrimidine and quinoxalinone moieties of a novel tubulin inhibitor formed key hydrogen bonding interactions with the β and α subunits, respectively, informing subsequent design strategies. nih.gov

Computational methods are also pivotal. Molecular docking was used to assess the binding mode of novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives to the active site of VEGFR-2, helping to rationalize their activity. nih.gov Similarly, the design of novel KRAS-G12D inhibitors was guided by structure-based drug design, with molecular docking simulations used to elucidate the binding modes and highlight critical hydrogen bonds between the compound and mutant residue Asp12. mdpi.com

Fragment-Based Drug Discovery (FBDD) is an approach where small, low-complexity molecules ("fragments") are screened for weak binding to a target, and then optimized into more potent leads. nih.govnih.gov The this compound scaffold and related pyrimidines have served as highly successful starting points in FBDD campaigns.

The development of potent AKT inhibitors provides a key example. The initial hit, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, was identified from a fragment screen and subsequently optimized into a series of potent, orally bioavailable inhibitors. acs.orgresearchgate.net Likewise, a fragment-based approach was used to generate potent and selective MAP4K4 inhibitors. The initial fragment hit possessed excellent ligand efficiency, a critical attribute for successful optimization into a drug-like lead compound with low nanomolar potency and in vivo efficacy. nih.govebi.ac.uk This strategy allows for the efficient exploration of chemical space and the development of highly optimized interactions between the ligand and the target protein. nih.gov

Structure Activity Relationship Sar Studies of 5 Piperidin 4 Yl Pyrimidine Analogues

Systematic Modification of the Pyrimidine (B1678525) Ring and its Impact on In Vitro Activity

The pyrimidine ring is a key component of the 5-(piperidin-4-yl)pyrimidine scaffold, and its substitution pattern plays a critical role in modulating biological activity. Researchers have extensively investigated the effects of various substituents at different positions on the pyrimidine ring to elucidate the SAR.

Effects of Substituent Position on Pyrimidine Activity Profiles

The positions of substituents on the pyrimidine ring have a profound impact on the activity of this compound analogues. Studies have shown that substitutions at the C2, C4, and C6 positions of the pyrimidine ring can lead to significant variations in potency and selectivity.

For instance, in a series of 5-aryl-4-(piperidin-1-yl)pyrimidine analogues developed as inhibitors of the sodium-hydrogen exchanger-1 (NHE-1), the substitution pattern on the 5-aryl group, which is attached to the C5 position of the pyrimidine, was extensively studied. While this is a 5-aryl-4-(piperidin-1-yl)pyrimidine, the principles of substitution on the pyrimidine-linked aryl group provide valuable insights. The electronic nature and position of substituents on this aryl ring were found to be critical for activity. For example, the introduction of a methyl group at the 3-position and a fluoro group at the 4-position of the 5-phenyl ring resulted in a highly potent and selective NHE-1 inhibitor. nih.gov

In another study on piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors, various substituents were introduced to the aminopyrimidine core. While not a direct this compound, the findings on the pyrimidine core are relevant. The study indicated that substitutions at the aromatic ring attached to the aminopyrimidine core significantly influenced inhibitory activity. Specifically, morpholinosulfonyl and piperazinosulfonyl groups at this position markedly increased the inhibitory potency against IKK-2. nih.gov

The following table summarizes the effects of substituent position on the activity of pyrimidine analogues, drawing from studies on closely related scaffolds.

| Scaffold | Substituent Position | Substituent | Observed Effect on In Vitro Activity | Reference Target |

|---|---|---|---|---|

| 5-Aryl-4-(piperidin-1-yl)pyrimidine | 5-Aryl (meta-position) | Methyl | Increased potency | NHE-1 |

| 5-Aryl-4-(piperidin-1-yl)pyrimidine | 5-Aryl (para-position) | Fluoro | Increased potency and selectivity | NHE-1 |

| Piperidinyl aminopyrimidine | Aromatic ring on pyrimidine | Morpholinosulfonyl | Significantly increased inhibitory activity | IKK-2 |

| Piperidinyl aminopyrimidine | Aromatic ring on pyrimidine | Piperazinosulfonyl | Most potent inhibitory activity in the series | IKK-2 |

Influence of Electronic and Steric Properties of Pyrimidine Substituents

The electronic and steric properties of the substituents on the pyrimidine ring are fundamental to their interaction with the target protein. Both electron-donating and electron-withdrawing groups, as well as the size and shape of the substituents, can dramatically alter the binding affinity and efficacy of the compounds.

In the development of 5-aryl-4-(piperidin-1-yl)pyrimidine analogues, the electronic properties of the substituents on the 5-aryl ring were crucial. The combination of an electron-donating methyl group and an electron-withdrawing fluoro group on the phenyl ring at the C5 position of the pyrimidine was found to be optimal for high potency. nih.gov This suggests a specific electronic requirement within the binding pocket of the target enzyme.

A review of the structure-activity relationships of various pyrimidine derivatives highlights that the electronic nature of substituents greatly influences their biological activities, including anti-inflammatory, and anticancer effects. nih.gov For example, in a series of pyrimidine derivatives as selective COX-2 inhibitors, the electronic properties of the substituents were key to their selectivity over COX-1. nih.gov

The steric bulk of substituents is also a critical factor. In some cases, larger, bulkier groups can enhance activity by forming additional interactions with the target, while in other instances, they can cause steric hindrance and reduce potency. In the study of piperidinyl aminopyrimidine IKK-2 inhibitors, the introduction of relatively bulky sulfonyl-containing groups was beneficial for activity. nih.gov

The table below illustrates the influence of electronic and steric properties of substituents on the in vitro activity of pyrimidine analogues from related studies.

| Scaffold Series | Substituent Property | Example Substituent | Impact on In Vitro Activity | Target |

|---|---|---|---|---|

| 5-Aryl-4-(piperidin-1-yl)pyrimidines | Electron-donating (meta) & Electron-withdrawing (para) | 3-Methyl, 4-Fluoro on 5-phenyl | Highly potent and selective inhibition | NHE-1 |

| Piperidinyl aminopyrimidines | Bulky, polar | Morpholinosulfonyl | Significant increase in potency | IKK-2 |

| Piperidinyl aminopyrimidines | Bulky, polar | Piperazinosulfonyl | Most potent in the series | IKK-2 |

Systematic Modification of the Piperidine (B6355638) Ring and its Impact on In Vitro Activity

The piperidine ring in the this compound scaffold offers multiple points for modification, each with the potential to significantly influence the compound's biological profile. The position of substitution, the nature of the substituent on the piperidine nitrogen, and the conformational rigidity of the ring are all important factors in SAR studies.

Role of Substitution at Different Positions on the Piperidine Ring

Substitution at different positions of the piperidine ring can alter the molecule's orientation and interactions within the binding site of a biological target. In a study of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, which feature a substituted piperidine, conformational restriction by introducing a phenyl group at the 3-position of the piperidine ring led to a 3-fold increase in inhibitory potency. nih.gov This highlights the importance of substitution on the carbon framework of the piperidine ring.

Impact of Nitrogen Substitution on Biological Performance

The nitrogen atom of the piperidine ring is a common site for modification. The nature of the substituent on this nitrogen can affect the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for biological activity.

In a series of N-arylmethyl substituted piperidine-linked aniline (B41778) derivatives developed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the substituents on the piperidine nitrogen were varied. All the new compounds showed moderate to potent activities against wild-type HIV-1. nih.gov

Conformational Constraints and their Influence on SAR

Introducing conformational constraints to the piperidine ring can be a powerful strategy to enhance potency and selectivity by reducing the entropic penalty upon binding to a target. This can be achieved by incorporating the piperidine into a bicyclic system or by introducing bulky substituents that restrict its rotation.

In the development of NAPE-PLD inhibitors, replacing a more flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine resulted in a three-fold increase in inhibitory potency. nih.gov This demonstrates that a more rigid conformation can be beneficial for optimal interaction with the target.

The following table provides examples of how modifications to the piperidine ring in related heterocyclic scaffolds affect in vitro activity.

| Scaffold Series | Piperidine Modification | Example | Effect on In Vitro Activity | Target |

|---|---|---|---|---|

| Pyrimidine-4-carboxamides | C3-Substitution | (S)-3-phenylpiperidine | 3-fold increase in potency | NAPE-PLD |

| N-arylmethyl piperidine-linked anilines | N-Substitution | Various arylmethyl groups | Moderate to potent activity | HIV-1 Reverse Transcriptase |

| Pyrimidine-4-carboxamides | Conformational Restriction | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | 3-fold increase in potency | NAPE-PLD |

Evaluation of Linker Strategies and their Effect on Biological Outcomes

In the development of thiazolo[5,4-d]pyrimidine (B3050601) analogues as adenosine (B11128) A2A receptor inverse agonists, the strategy of modifying the linker between the core heterocycle and a terminal piperidine or piperazine (B1678402) ring was explored. A direct comparison was made between compounds where the piperazine ring was directly attached to the thiazolopyrimidine core and analogues where it was separated by an ethylamino linker. The introduction of this flexible ethylamino chain was found to generally improve binding affinity. For example, the phenylpiperazine derivative 11 , which incorporated the ethylamino linker, exhibited the highest binding affinity for the human A2A adenosine receptor (hA2A AR) with a Kᵢ value of 8.62 nM. nih.gov This suggests that the increased conformational flexibility afforded by the linker allows the molecule to adopt a more optimal binding pose within the receptor. nih.gov

The profound impact of linker length has been systematically demonstrated in other molecular systems. Studies on bisbenzimidazole derivatives targeting DNA showed a direct correlation between linker length and target stabilization. As the linker length increased from 3 to 21 atoms, the thermal stabilization of a DNA duplex varied dramatically from 0.3 to 9.0 °C. nih.gov Mathematical modeling further supports these empirical findings, indicating that linker length and flexibility are critical parameters that influence binding avidity and specificity. elsevierpure.com These principles are broadly applicable and underscore the importance of linker optimization in the SAR of this compound analogues, where such linkers are often used to connect the piperidine ring to other functional groups.

| Compound | Linker Strategy | Target | Biological Outcome (Kᵢ) |

| Compound 3 | Direct Piperazine Attachment | hA₂ₐ AR | 58 nM |

| Compound 11 | Ethylamino Linker | hA₂ₐ AR | 8.62 nM |

| Compound 12 | Ethylamino Linker | hA₂ₐ AR | 65 nM |

Stereochemical Implications in SAR

Stereochemistry is a fundamental aspect of molecular recognition, and its influence on the biological activity of chiral drugs is often significant. mdpi.comnih.gov For analogues of this compound, the introduction of chiral centers, particularly on the piperidine ring or its substituents, can lead to dramatic differences in activity between stereoisomers. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with enantiomers and diastereomers.

The differential activity of enantiomers is a well-established principle in pharmacology. In the development of pyrimidine-4-carboxamides as inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the stereochemistry of substituents on the pyrimidine core was a critical determinant of potency. nih.govresearchgate.netnih.gov

One of the most potent inhibitors identified, LEI-401 , incorporates two chiral centers: an (S)-3-phenylpiperidine moiety and an (S)-3-hydroxypyrrolidine group. nih.govnih.govacs.org The selection of the (S)-enantiomer for the 3-phenylpiperidine (B1330008) substituent was crucial for enhancing inhibitory potency. Replacing an achiral, flexible N-methylphenethylamine group from an earlier compound with the conformationally restricted (S)-3-phenylpiperidine led to a threefold increase in potency. nih.govnih.gov Further optimization revealed that the (S)-enantiomer of the 3-hydroxypyrrolidine substituent was also preferred. The combination of the (S)-configured phenylpiperidine and the (S)-configured hydroxypyrrolidine resulted in the highly potent compound LEI-401 , which exhibited nanomolar activity (pIC₅₀ = 7.14). nih.govsigmaaldrich.com This highlights a clear enantiomeric preference at both chiral centers for optimal interaction with the NAPE-PLD enzyme.

| Compound | Chiral Substituent 1 | Chiral Substituent 2 | Potency (pIC₅₀) |

| LEI-401 | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 ± 0.04 |

| Precursor | (S)-3-phenylpiperidine | Morpholine (B109124) (achiral) | 6.13 ± 0.08 |

| HTS Hit 2 | N-methylphenethylamine (achiral) | Morpholine (achiral) | 6.09 ± 0.04 |

When a molecule contains multiple chiral centers, diastereomers can be formed. Unlike enantiomers, diastereomers have different physical properties and can exhibit vastly different biological activities and pharmacological profiles. The precise spatial arrangement of all substituents is critical for achieving a high-affinity interaction with the biological target.

The SAR of pyrimidine-4-carboxamide (B1289416) NAPE-PLD inhibitors provides a clear example of diastereomeric differentiation. The final lead compound, LEI-401 , is a single diastereomer possessing an (S,S) configuration. Its superior potency is the result of the synergistic combination of these specific stereochemical arrangements. The combination of the (S)-3-phenylpiperidine with the (S)-3-hydroxypyrrolidine afforded a compound with a 10-fold increase in activity compared to its precursor containing an achiral morpholine ring. nih.govnih.gov This demonstrates that the specific three-dimensional structure of the (S,S)-diastereomer is optimal for fitting into the active site of NAPE-PLD.

Exploration of 5 Piperidin 4 Yl Pyrimidine As a Privileged Scaffold in Medicinal Chemistry Research

Utility as a Core Structure for the Development of Novel Bioactive Ligands

The 5-(piperidin-4-yl)pyrimidine framework serves as a foundational template for a diverse array of bioactive ligands, particularly in the development of kinase inhibitors and antiviral agents. nih.govnih.govnih.gov The pyrimidine (B1678525) ring often acts as a hinge-binding motif in kinases, while the piperidine (B6355638) moiety can be modified to extend into other pockets of the target protein, thereby enhancing binding affinity and selectivity. elsevierpure.com

Researchers have successfully developed potent inhibitors for various targets by elaborating on this core. For instance, a series of (piperidin-4-yl)pyrido[3,2-d]pyrimidine-based compounds were identified as highly potent and selective inhibitors of Extracellular signal-Regulated Kinase 5 (ERK5). nih.govresearchgate.net Similarly, novel piperidin-4-yl-aminopyrimidine derivatives were designed as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), displaying significant activity against wild-type HIV-1 with EC50 values in the nanomolar range. nih.gov The adaptability of the scaffold allows for its application across different therapeutic areas, including the development of agents targeting Epidermal Growth Factor Receptor (EGFR) for cancer therapy. nih.gov

Table 1: Examples of Bioactive Ligands Based on the Piperidinyl-Pyrimidine Scaffold

| Compound Class | Target | Key Findings |

|---|---|---|

| (Piperidin-4-yl)pyrido[3,2-d]pyrimidines | ERK5 Kinase | Identification of potent and highly selective inhibitors through structure-based optimization. nih.govresearchgate.net |

| Piperidin-4-yl-aminopyrimidines | HIV-1 Reverse Transcriptase | Compounds showed improved potency with EC50 values in single-digit nanomolar concentrations against wild-type HIV-1. nih.gov |

| 5-Trifluoromethylpyrimidine Derivatives | EGFR Kinase | Derivatives exhibited excellent antitumor activities against A549, MCF-7, and PC-3 cells. nih.gov |

| Thiazolo[4,5-d]pyrimidines | Various (e.g., CRF receptor, COX) | This related scaffold, a purine (B94841) isostere, has been used to develop a broad range of pharmacological agents. nih.gov |

Integration into Diverse Chemical Libraries for High-Throughput Screening Initiatives

The this compound scaffold and its analogs are valuable components of chemical libraries used in high-throughput screening (HTS) campaigns. stanford.edumdpi.com Compound libraries from commercial vendors like ChemBridge and Enamine, which are used for HTS, are often built around core structures known to have favorable drug-like properties. stanford.edunih.gov The inclusion of pyrimidine-based scaffolds is common due to their prevalence in biologically active molecules. nih.govmdpi.com

HTS initiatives leverage these libraries to rapidly screen thousands to millions of compounds against a specific biological target. The identification of a (piperidin-4-yl)pyrimidine-containing molecule as a "hit" in such a screen often serves as the starting point for a medicinal chemistry program. For example, the potent and selective ERK5 inhibitor BAY-885 was first identified through a high-throughput screening campaign. nih.govresearchgate.net The structural features of the this compound core make it an attractive candidate for inclusion in diversity-oriented libraries, ensuring broad coverage of chemical space to increase the probability of finding novel bioactive agents. stanford.edu In a screen of electrophilic compounds, a related 4-(piperazin-1-yl)pyrimidine (B1356849) motif was identified as a recurring hit that covalently binds to RNA, demonstrating the scaffold's utility in discovering ligands for less traditional drug targets. acs.orgacs.org

Application in the Design and Synthesis of Chemical Probes for Target Validation Studies

A critical step in drug discovery is target validation, which confirms the role of a biological target in a disease process. nih.gov High-quality chemical probes—potent, selective, and cell-permeable small molecules—are essential tools for this purpose. nih.govrsc.orgresearchgate.net The this compound scaffold has proven to be an excellent starting point for the development of such probes.

A prominent example is the discovery and characterization of BAY-885, a potent inhibitor of ERK5 kinase. nih.gov Developed from an HTS hit through structure-based optimization, BAY-885 was characterized as a highly selective in vitro chemical probe for ERK5. nih.govresearchgate.net Its utility in target validation was demonstrated in studies that used the compound to interrogate the function of ERK5 in cellular processes. These studies revealed that the inhibition of ERK5's kinase and transcriptional activity with a small molecule like BAY-885 did not result in the same antiproliferative effects observed with RNAi technology, highlighting the importance of high-quality chemical probes for accurately dissecting biological pathways. nih.govresearchgate.net

Table 2: Profile of BAY-885 as a Chemical Probe for ERK5

| Feature | Description | Reference |

|---|---|---|

| Scaffold | (Piperidin-4-yl)pyrido[3,2-d]pyrimidine | nih.gov |

| Target | ERK5 (MAPK7) | nih.govresearchgate.net |

| Potency | High potency against ERK5 | nih.gov |

| Selectivity | High selectivity over other kinases | nih.gov |

| Application | In vitro probe to study the role of ERK5 in cellular processes like proliferation and apoptosis. | nih.govresearchgate.net |

| Key Finding | Demonstrated that small molecule inhibition of ERK5 did not replicate the antiproliferative effects seen with RNAi. | nih.gov |

Development of Research Tools for Advanced Mechanistic Investigations

Beyond initial target validation, molecules built upon the this compound scaffold serve as sophisticated research tools for detailed mechanistic studies. These tools allow scientists to probe complex biological systems with temporal and concentration-dependent control that is not always possible with genetic methods. nih.gov

The ERK5 inhibitor BAY-885, in addition to being a target validation probe, is a research tool that has enabled advanced mechanistic investigations into cellular signal transduction. nih.govresearchgate.net By using BAY-885, researchers were able to distinguish the cellular consequences of inhibiting the catalytic function of ERK5 from the effects of depleting the entire protein via RNAi. This distinction is crucial for understanding the different roles a protein may play (e.g., catalytic versus scaffolding functions). nih.gov Furthermore, related pyrimidine scaffolds are being used to develop novel research tools, such as covalent binders for RNA. acs.orgacs.org In one study, a 4-(piperazin-1-yl)pyrimidine motif was part of a series of compounds used to understand the factors that influence covalent bond formation with RNA, guiding the design of new electrophilic modules for creating RNA-specific research tools. acs.orgacs.org

Future Perspectives and Emerging Research Avenues for 5 Piperidin 4 Yl Pyrimidine

Development of Novel and Highly Efficient Synthetic Methodologies

The future development of therapeutics based on the 5-(Piperidin-4-yl)pyrimidine core is intrinsically linked to the advancement of synthetic organic chemistry. While established methods exist, the drive for greater efficiency, diversity, and sustainability is paving the way for novel synthetic strategies.

Future efforts will likely focus on:

Catalytic C-H Activation: Direct functionalization of the pyrimidine (B1678525) and piperidine (B6355638) rings through C-H activation would represent a significant leap in efficiency. This approach minimizes the need for pre-functionalized starting materials, reducing step counts and improving atom economy.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Implementing flow processes for the synthesis of this compound and its derivatives could enable rapid library generation and more efficient manufacturing.

Multicomponent Reactions (MCRs): Designing novel MCRs that assemble the core structure or its complex derivatives in a single step is a key area of interest. Reactions like the Biginelli condensation, which can produce dihydropyrimidines, serve as a conceptual basis for developing more advanced, one-pot procedures for creating diverse libraries. semanticscholar.org

Photoredox and Electrocatalysis: These modern synthetic tools allow for unique bond formations under mild conditions. Their application could open up new avenues for derivatization that are not accessible through traditional thermal methods, enabling the synthesis of previously unattainable analogues. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: The use of microwave and ultrasound irradiation can significantly accelerate reaction times and improve yields for the synthesis of pyrimidine-based heterocycles. mdpi.comnih.gov These techniques are particularly valuable for the rapid generation of compound libraries for screening purposes.

A comparative look at traditional versus emerging synthetic approaches is presented below:

| Feature | Conventional Synthesis | Emerging Methodologies (e.g., Flow, C-H Activation) |

| Step Count | Often multi-step, requiring protection/deprotection | Reduced step count, more direct routes |

| Atom Economy | Moderate, can generate significant waste | High, minimizes byproducts |

| Scalability | Can be challenging, batch-to-batch variability | More readily scalable with high reproducibility |

| Reaction Conditions | Often harsh (high temperatures, strong reagents) | Typically milder and more controlled |

| Library Generation | Slower, more laborious | Rapid, amenable to automation |

By embracing these innovative synthetic methodologies, chemists can expand the accessible chemical space around the this compound scaffold, providing a richer pool of candidates for drug discovery programs.

Integration of Advanced Artificial Intelligence and Machine Learning in Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid, data-driven design of novel molecules with desired properties. nih.govnih.gov For the this compound scaffold, these computational tools offer immense potential to accelerate the design-make-test-analyze cycle.

Key applications include:

Generative Models: Deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on vast datasets of known molecules. These models can then generate novel this compound derivatives that are predicted to be active against a specific biological target. nih.gov

Predictive Modeling (QSAR/QSPR): ML algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govdntb.gov.ua These models can predict the biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

De Novo Design: AI platforms can design molecules from scratch or by modifying existing scaffolds to fit the specific geometric and electrostatic constraints of a protein's binding site. springernature.com This enables the creation of highly tailored ligands with optimized interactions.

Synthesis Planning: AI tools are being developed that can devise viable synthetic routes for novel, computer-generated molecules, bridging the gap between virtual design and physical synthesis. acm.org

The integration of AI/ML into the design process for this compound derivatives promises to reduce the time and cost of drug discovery by focusing laboratory efforts on compounds with a higher probability of success. nih.gov

Expansion into Underexplored Biological Target Classes and Pathways

The proven versatility of the pyrimidine ring in interacting with a wide range of biological targets suggests that the this compound scaffold has potential far beyond its current applications. nih.govnih.gov While derivatives have shown activity as kinase inhibitors, NHE-1 inhibitors, and HIV-1 reverse transcriptase inhibitors, a significant opportunity lies in exploring new and challenging target classes. nih.govnih.gov

Future research could target:

G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in ligands for GPCRs. By modifying the pyrimidine and piperidine substituents, novel agonists or antagonists for various GPCRs involved in neurological, metabolic, or inflammatory diseases could be developed. nih.gov

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone methyltransferases or demethylases, are increasingly important cancer targets. The this compound scaffold could serve as a starting point for designing inhibitors that disrupt these pathways.

RNA Targets: Small molecules that can selectively bind to and modulate the function of RNA are an emerging therapeutic modality. The planar, aromatic pyrimidine core combined with the three-dimensional piperidine substituent may offer a unique topology for specific RNA recognition.

Protein-Protein Interactions (PPIs): Disrupting PPIs is a challenging but highly sought-after goal in drug discovery. The this compound scaffold can be elaborated with appropriate functional groups to mimic key binding motifs (e.g., alpha-helices or beta-turns) and inhibit these interactions.

The exploration of these novel target classes will require a combination of rational design, high-throughput screening, and a deep understanding of the underlying biology of the targeted pathways.

Design and Synthesis of Multi-Target Directed Ligands

Complex multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndrome often involve the dysregulation of multiple biological pathways. nih.govbenthamscience.com The "one-molecule, one-target" paradigm is often insufficient for treating such conditions. This has led to the rise of polypharmacology, which involves designing single chemical entities, or Multi-Target Directed Ligands (MTDLs), that can intentionally modulate multiple targets. nih.gov

The this compound scaffold is an ideal starting point for MTDL design due to its modular nature. It allows for the incorporation of distinct pharmacophoric elements at different positions to engage multiple targets.

Strategies for MTDL development include:

Pharmacophore Merging: Combining the key structural features of two different known ligands into a single molecule based on the this compound core.

Scaffold Decoration: Attaching different functional groups to the pyrimidine and piperidine rings, where each group is designed to interact with a separate target. For example, a derivative could be designed to inhibit both a kinase and a GPCR involved in the same disease cascade.

Pyrazolo[3,4-d]pyrimidine, a related scaffold, has already been successfully employed to create multi-target inhibitors, demonstrating the feasibility of this approach for pyrimidine-based cores. mdpi.com The development of MTDLs based on this compound could lead to more effective therapies with potentially improved efficacy and a lower propensity for drug resistance.

| MTDL Design Strategy | Description | Potential Disease Area |

| Dual Kinase Inhibition | A single molecule designed to inhibit two different kinases in a signaling pathway. | Cancer |

| Kinase-GPCR Inhibition | A hybrid molecule targeting both a kinase and a G-protein coupled receptor. | Neuroinflammation |

| Enzyme-Receptor Modulation | A ligand that simultaneously inhibits an enzyme and modulates a cell surface receptor. | Alzheimer's Disease |

Synergistic Applications with Advanced Biological Screening Technologies

The discovery of novel biological activities for this compound derivatives is heavily reliant on the ability to screen them against a wide array of biological targets efficiently. The synergy between large, diverse chemical libraries and advanced screening technologies is crucial for unlocking new therapeutic potential.

Emerging screening paradigms that will accelerate research include:

High-Throughput Screening (HTS): HTS allows for the automated testing of hundreds of thousands of compounds against a specific biological target. nih.gov Synthesizing large, focused libraries of this compound analogues for HTS campaigns is a key strategy for identifying novel hits. rsc.org

DNA-Encoded Library Technology (DELT): DELT enables the synthesis and screening of libraries containing billions of molecules, each tagged with a unique DNA barcode. nih.gov This technology is perfectly suited for exploring the vast chemical space around the this compound scaffold to identify binders for even the most challenging protein targets. nih.gov

Phenotypic Screening: Instead of targeting a specific protein, phenotypic screens assess a compound's effect on cell behavior or morphology. This unbiased approach can uncover unexpected activities and novel mechanisms of action for this compound derivatives.

Biophysical Screening Methods: Techniques such as Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF), and Mass Spectrometry are used to validate direct binding between a compound and its target protein, helping to eliminate false positives from primary screens. nih.gov

By combining the power of combinatorial synthesis with these advanced screening platforms, researchers can rapidly identify new biological roles for this compound derivatives and validate them with high confidence, significantly accelerating the pace of discovery.

Q & A

Q. What are the common synthetic routes for 5-(piperidin-4-yl)pyrimidine derivatives, and how do reaction conditions influence product purity?

Answer: Synthesis typically involves multi-step processes:

- Piperidine intermediate preparation : Alkylation or cyclization of piperidine derivatives, often using nucleophilic substitution to introduce functional groups (e.g., tert-butoxy) .

- Pyrimidine coupling : Deprotonation of the piperidine nitrogen (e.g., with NaH) followed by nucleophilic attack on halogenated pyrimidine rings. Temperature control (0–25°C) and solvent choice (e.g., THF, DCM) are critical to minimize side reactions .

- Post-synthetic modifications : Oxidation/reduction (e.g., LiAlH4 for reduction) or substitution reactions to optimize substituent positioning .

Key purity considerations include column chromatography (e.g., silica gel with 5–10% EtOH/DCM) and HPLC validation (>95% purity) .

Q. How can structural characterization of this compound derivatives be reliably performed?

Answer:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., piperidine ring protons at δ 1.5–3.0 ppm) and confirm regioselectivity .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities .

- X-ray crystallography : Resolves 3D conformation (e.g., piperidine chair vs. boat) and hydrogen-bonding interactions (e.g., pyrimidine carbonyl-Lys450 interactions) .

Advanced Research Questions

Q. How do substituent modifications at the C-6 position of the pyrimidine ring impact target affinity and selectivity?

Answer:

- Hydrophobic substituents : Bulky groups (e.g., cyclopentyl) enhance binding to hydrophobic pockets (e.g., Epac2’s Val447, Phe403) but may reduce solubility. Analogue 6k (6-(piperidin-4-yl)) showed no activity due to steric clash .

- Electron-withdrawing groups : Chlorine at C-5 improves kinase inhibition (e.g., ERK5 IC50 < 10 nM for BAY-885) by stabilizing charge interactions .

- SAR optimization : Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations guide substituent design for improved ΔGbinding.

Q. How can discrepancies between in vitro kinase inhibition and cellular efficacy (e.g., ERK5 inhibitors lacking antiproliferative effects) be resolved?

Answer:

- Off-target profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to rule out compensatory pathways .

- Transcriptional vs. catalytic activity : ERK5’s dual role (kinase and transcriptional coactivator) may require bifunctional inhibitors. RNAi knockdowns provide mechanistic clarity .

- Cell-penetration assays : Measure intracellular compound concentrations via LC-MS/MS to confirm target engagement .

Q. What computational strategies are effective for predicting binding modes of this compound derivatives to G-protein-coupled receptors (GPCRs)?

Answer:

- Homology modeling : Build GPCR structures (e.g., GPR119) using templates like β2-adrenergic receptor (PDB: 2RH1) .

- Molecular dynamics (MD) : Simulate ligand-receptor dynamics (e.g., 100-ns trajectories) to identify stable binding poses and allosteric pockets .

- Free-energy calculations : MM-GBSA quantifies contributions of key residues (e.g., Trp6.48 in GPR119) to binding affinity .

Methodological Challenges

Q. How can researchers reconcile contradictory SAR data in piperidine-pyrimidine hybrids (e.g., variable 5-HT1A receptor affinity with minor structural changes)?

Answer:

- Conformational analysis : Compare X-ray/NMR structures to identify torsional strain (e.g., piperidine chair vs. twist-boat conformers affecting 5-HT1A binding) .

- Functional assays : Distinguish pre- vs. postsynaptic agonism using cAMP accumulation (presynaptic) vs. β-arrestin recruitment (postsynaptic) assays .

- Mutagenesis studies : Map critical residues (e.g., 5-HT1A Asp3.32) via alanine scanning to validate ligand interactions .

Q. What experimental approaches validate the role of this compound derivatives in PROTAC-mediated protein degradation?

Answer:

- Ternary complex assays : Use surface plasmon resonance (SPR) to measure cooperativity between target (e.g., TrkA), ligand (e.g., KRC-108), and E3 ligase .

- Western blotting : Quantify target protein degradation (e.g., TrkA) in cells treated with PROTACs vs. inhibitors alone .

- CRISPR/Cas9 knockouts : Confirm E3 ligase (e.g., VHL or cereblon) dependency for degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.